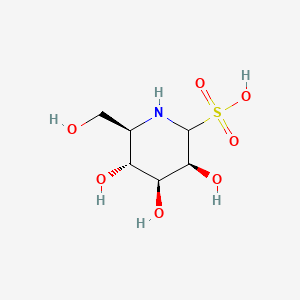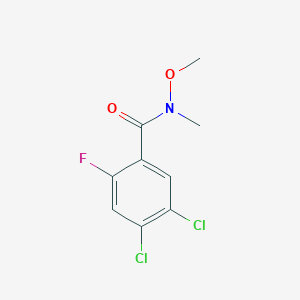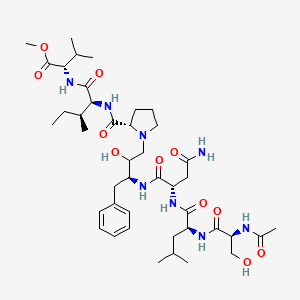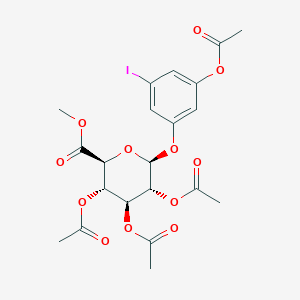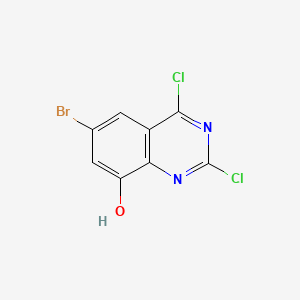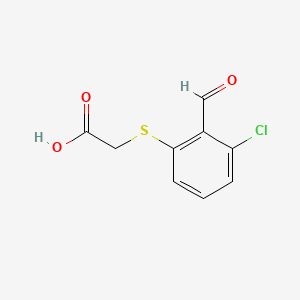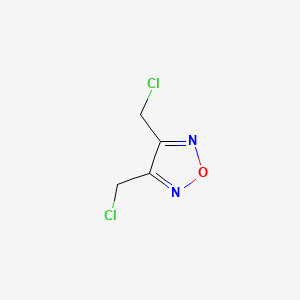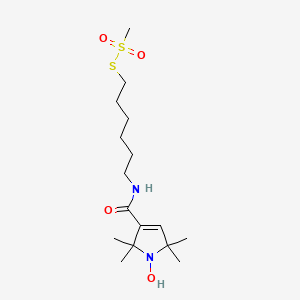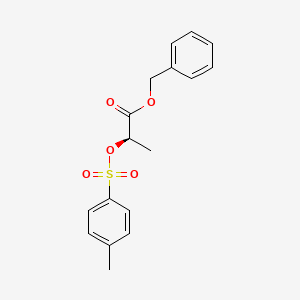
Benzyl (R)-2-tosyloxypropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ®-2-tosyloxypropionate is an organic compound featuring a benzyl group attached to a propionate moiety with a tosyl (p-toluenesulfonyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-2-tosyloxypropionate typically involves the esterification of ®-2-hydroxypropionic acid with benzyl alcohol, followed by tosylation. The reaction conditions often include the use of a base such as pyridine and a tosyl chloride reagent to introduce the tosyl group .
Industrial Production Methods: Industrial production methods for Benzyl ®-2-tosyloxypropionate may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Types of Reactions:
Reduction: Reduction reactions can convert the tosyl group to a hydroxyl group, yielding Benzyl ®-2-hydroxypropionate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl ®-2-hydroxypropionate.
Substitution: Various substituted benzyl propionates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl ®-2-tosyloxypropionate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyl ®-2-tosyloxypropionate involves its reactivity towards nucleophiles and electrophiles. The tosyl group acts as a good leaving group, facilitating various substitution reactions. The benzyl group can stabilize reaction intermediates through resonance, enhancing the compound’s reactivity .
Molecular Targets and Pathways:
Enzymatic Reactions: The compound can inhibit or modify enzyme activity by reacting with active site residues.
Cellular Pathways: It may interfere with cellular signaling pathways by modifying key proteins or receptors.
Comparación Con Compuestos Similares
Benzyl Alcohol: Shares the benzyl group but lacks the tosyl and propionate moieties.
Benzyl Benzoate: Contains a benzyl group but differs in its ester linkage and lacks the tosyl group.
Benzyl Chloride: Similar in having a benzyl group but differs significantly in reactivity due to the presence of a chloride instead of a tosyl group.
Uniqueness: Benzyl ®-2-tosyloxypropionate is unique due to its combination of a benzyl group, a propionate moiety, and a tosyl group. This combination imparts specific reactivity and stability, making it valuable in synthetic chemistry and various applications .
Propiedades
Fórmula molecular |
C17H18O5S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
benzyl (2R)-2-(4-methylphenyl)sulfonyloxypropanoate |
InChI |
InChI=1S/C17H18O5S/c1-13-8-10-16(11-9-13)23(19,20)22-14(2)17(18)21-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3/t14-/m1/s1 |
Clave InChI |
VTIDIAIZOPXIFZ-CQSZACIVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate](/img/structure/B13839370.png)
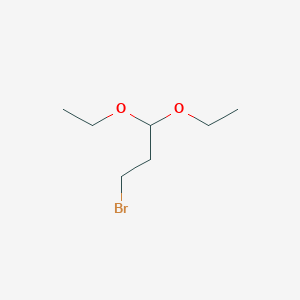
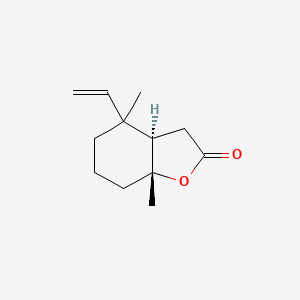
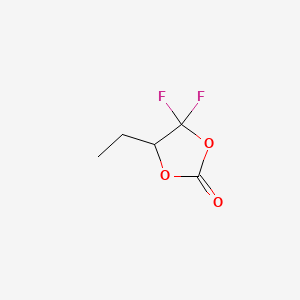
![sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate](/img/structure/B13839396.png)
